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Compound of Interest

Compound Name: 3,5-Diiodopyridine

Cat. No.: B1353092 Get Quote

For researchers and professionals in drug development and synthetic chemistry, the choice of

starting materials is a critical decision that balances cost, reactivity, and efficiency.

Dihalopyridines are fundamental building blocks for creating complex molecular architectures,

particularly in pharmaceuticals and agrochemicals.[1][2] This guide provides an objective, data-

driven comparison of 3,5-diiodopyridine against its more common counterparts, 3,5-

dibromopyridine and 3,5-dichloropyridine, with a focus on their application in palladium-

catalyzed cross-coupling reactions.

Core Comparison: Cost vs. Reactivity
The primary trade-off when selecting a dihalopyridine lies between its market price and its

chemical reactivity. Generally, there is an inverse relationship between cost and the reactivity of

the carbon-halogen bond (I > Br > Cl) in widely-used cross-coupling reactions.
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Cost-Reactivity Profile of 3,5-Dihalopyridines

Quantitative Cost Analysis
To provide a clear economic perspective, the following table summarizes the approximate costs

of 3,5-dichloro-, 3,5-dibromo-, and 3,5-diiodopyridine from representative chemical suppliers.

Prices are converted to cost per gram and cost per mole to facilitate a standardized

comparison.
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Compound
Molecular
Weight ( g/mol
)

Representative
Price (USD)

Approx. Cost
per Gram
(USD)

Approx. Cost
per Mole (USD)

3,5-

Dichloropyridine
147.99[1][3]

$61 for 100 g[1]

[4]
$0.61 $90.27

3,5-

Dibromopyridine
236.89[2][5] $305 for 1 kg[2] $0.31 $73.43

3,5-

Diiodopyridine
330.89 $143 for 1 g[6] $143.00 $47,321.65

Note: Prices are subject to change and may vary significantly between suppliers and purity

grades. The prices listed are for research-grade quantities and were gathered from online

catalogs in late 2025.

From the data, it is evident that 3,5-diiodopyridine is substantially more expensive than its

bromo and chloro analogs, a critical factor for process development and large-scale synthesis.

Reactivity in Palladium-Catalyzed Cross-Coupling
Reactions
The enhanced reactivity of iodo-substituted aromatics is a well-established principle in organic

synthesis, stemming from the lower bond dissociation energy of the C-I bond compared to C-Br

and C-Cl bonds. This trend holds true for halopyridines and is crucial for planning synthetic

routes.[7][8]

General Reactivity Trend: 3,5-diiodopyridine > 3,5-dibromopyridine > 3,5-dichloropyridine

This hierarchy has significant implications for reaction conditions:

3,5-Diiodopyridine: Due to its high reactivity, it can often be coupled under milder conditions

(e.g., lower temperatures, shorter reaction times) and may require less sophisticated or

lower loadings of palladium catalysts and ligands. This can be advantageous for substrates

with sensitive functional groups.
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3,5-Dibromopyridine: Represents a good balance between reactivity and cost. It is a

workhorse in many synthetic labs and is amenable to a wide range of standard cross-

coupling protocols.[2]

3,5-Dichloropyridine: As the least reactive, it typically requires more forcing conditions, such

as higher temperatures, longer reaction times, and more specialized, electron-rich, and bulky

phosphine ligands (e.g., Buchwald ligands) to achieve efficient oxidative addition to the Pd(0)

center.[9][10]

These reactions are cornerstones of modern medicinal chemistry for creating C-C, C-N, and C-

O bonds.[11][12]

Suzuki-Miyaura Coupling (C-C bond formation): This is one of the most versatile methods for

generating biaryl structures.[8] While all three dihalopyridines can participate, reactions with

3,5-dichloropyridine often demand more active catalyst systems.[10][13] The higher reactivity

of the C-I bond can be exploited for selective mono-functionalization.

Buchwald-Hartwig Amination (C-N bond formation): Essential for synthesizing arylamines,

this reaction's efficiency is highly dependent on the halide.[11][14] The reactivity order I > Br

> Cl directly impacts the ease of C-N bond formation, with iodo- and bromopyridines

generally giving higher yields under standard conditions than their chloro counterparts.[7][15]

Sonogashira Coupling (C-C bond formation): Used to couple terminal alkynes with aryl

halides, this reaction also follows the standard halide reactivity trend.[16][17] 3,5-
diiodopyridine will react more readily than the other two, making it suitable for delicate or

complex alkyne substrates.

Experimental Protocols
Below is a representative, generalized protocol for a Suzuki-Miyaura cross-coupling reaction.

This protocol serves as a starting point and must be optimized for the specific dihalopyridine

and boronic acid used.

General Protocol for Suzuki-Miyaura Coupling
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Experimental Workflow for Suzuki-Miyaura Coupling
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Materials:

3,5-Dihalopyridine (1.0 eq)

Arylboronic acid (1.1 - 1.5 eq)

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

Solvent (e.g., Dioxane/Water, Toluene, DMF)

Procedure:

To a reaction vessel (e.g., a Schlenk flask), add the 3,5-dihalopyridine, arylboronic acid, and

base.

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

Add the degassed solvent(s) followed by the palladium catalyst under a positive pressure of

inert gas.

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the

starting material is consumed, as monitored by TLC or LC-MS. Note: Reaction times will vary

significantly depending on the halide (I < Br < Cl).

After completion, cool the reaction to room temperature and quench by adding water.

Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic

layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced

pressure.

Purify the crude residue by column chromatography on silica gel to yield the desired product.

Confirm the structure and purity of the final compound using NMR spectroscopy and mass

spectrometry.

Catalytic Cycle Visualization
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The effectiveness of these cross-coupling reactions hinges on a palladium-based catalytic

cycle. The initial oxidative addition step is typically rate-limiting and is most sensitive to the

identity of the halide.
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Simplified Suzuki-Miyaura Catalytic Cycle
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Conclusion
The choice between 3,5-diiodopyridine, 3,5-dibromopyridine, and 3,5-dichloropyridine is a

strategic decision dictated by project-specific needs.

3,5-Diiodopyridine is the substrate of choice when mild reaction conditions are paramount,

such as in the late-stage functionalization of complex molecules or when dealing with

thermally sensitive functional groups. Its high cost, however, generally restricts its use to

small-scale synthesis and discovery chemistry.

3,5-Dibromopyridine offers a pragmatic compromise, providing good reactivity for a variety of

cross-coupling reactions at a moderate cost. It is often the default choice for routine synthetic

applications.

3,5-Dichloropyridine is the most economical option, making it ideal for large-scale synthesis

and initial route scouting where cost is a primary driver. Researchers must be prepared to

invest more time in optimizing reaction conditions and employing more sophisticated catalyst

systems to overcome its lower reactivity.

By understanding the interplay of cost and reactivity, chemists can make more informed

decisions, optimizing their synthetic strategies for both chemical efficiency and economic

viability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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